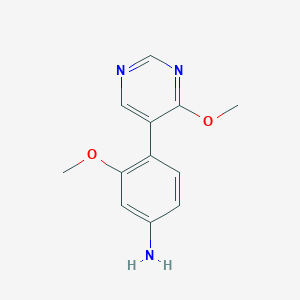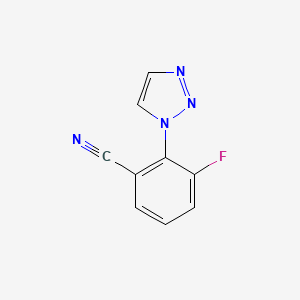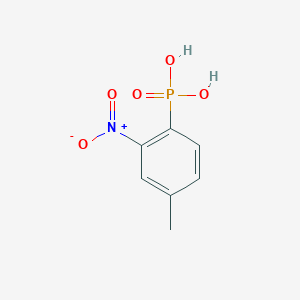
(3-Bromo-naphthyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromonaphthalen-1-yl)methyl methanesulfonate: is a chemical compound characterized by a bromine atom attached to the naphthalene ring and a methanesulfonate group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of naphthalene followed by methylation and subsequent reaction with methanesulfonic acid.
Nucleophilic Substitution: Starting with a suitable precursor, such as naphthalene-1-methanol, followed by bromination and reaction with methanesulfonic acid.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include:
Catalytic Systems: Use of catalysts to enhance the reaction efficiency.
Purification Techniques: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
(3-bromonaphthalen-1-yl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-naphthalene derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Bromo-naphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
(3-bromonaphthalen-1-yl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors that trigger cellular responses.
Pathway Modulation: Modulation of signaling pathways involved in cellular functions.
Comparison with Similar Compounds
(3-bromonaphthalen-1-yl)methyl methanesulfonate: can be compared with other similar compounds, such as:
3-chloronaphthalen-1-yl)methyl methanesulfonate: Similar structure but with chlorine instead of bromine.
Naphthalene-1-sulfonic acid: Similar core structure but without the bromine and methanesulfonate groups.
Naphthalene-1-methanol: Similar core structure but without the bromine and methanesulfonate groups.
Properties
Molecular Formula |
C12H11BrO3S |
|---|---|
Molecular Weight |
315.18 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11BrO3S/c1-17(14,15)16-8-10-7-11(13)6-9-4-2-3-5-12(9)10/h2-7H,8H2,1H3 |
InChI Key |
RKHMGQZMTYJMOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)

![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)

![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)

![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
